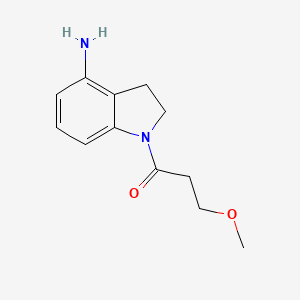

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one

Descripción

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a methoxy group at position 3 and a 4-aminoindolin-1-yl moiety at position 1. Its structural features align with bioactive molecules, particularly those targeting neurological or metabolic pathways, though specific pharmacological data remain sparse.

Propiedades

Fórmula molecular |

C12H16N2O2 |

|---|---|

Peso molecular |

220.27 g/mol |

Nombre IUPAC |

1-(4-amino-2,3-dihydroindol-1-yl)-3-methoxypropan-1-one |

InChI |

InChI=1S/C12H16N2O2/c1-16-8-6-12(15)14-7-5-9-10(13)3-2-4-11(9)14/h2-4H,5-8,13H2,1H3 |

Clave InChI |

NDFYJJPBRWBLBR-UHFFFAOYSA-N |

SMILES canónico |

COCCC(=O)N1CCC2=C(C=CC=C21)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one typically involves the reaction of 4-aminoindoline with 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the yield of the desired product. The purification process may involve the use of high-performance liquid chromatography (HPLC) or other advanced separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Biological Research: It is used in the study of enzyme inhibition and receptor binding.

Mecanismo De Acción

The mechanism of action of 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one can be contextualized by comparing it to related compounds with shared motifs, such as the 3-methoxypropan-1-one core or aromatic/heterocyclic substituents. Below is a systematic analysis:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations

Mexedrone, a cathinone derivative, shares the 3-methoxypropan-1-one backbone but includes a methylamino group and methylphenyl ring, contributing to its psychoactive properties .

Spectroscopic and Synthetic Differences :

- 1-(4-Chlorophenyl)-3-methoxypropan-1-one was synthesized via a ring-opening reaction, yielding a colorless oil with distinct NMR profiles (δ 7.93–7.40 ppm for aromatic protons) .

- Mexedrone exhibited a crystalline hydrochloride salt form, confirmed by single-crystal X-ray diffraction, with a planar aromatic system facilitating π-π stacking .

Therapeutic Potential: 1-(4-Hydroxyphenyl)-3-methoxypropan-1-one demonstrated affinity for proteins involved in inflammation and cancer, as predicted by molecular docking studies . In contrast, the parent compound’s discontinued status limits its explored applications.

Research Findings and Methodological Insights

- Mexedrone: Identified in forensic analyses using Raman spectroscopy, highlighting its prevalence in illicit markets . Its stimulant effects are attributed to dopamine/norepinephrine reuptake inhibition, a common trait in cathinones .

- 1-(4-Aminoindolin-1-yl)ethanone: As a simpler analog, this compound serves as a reference in structure-activity relationship (SAR) studies, emphasizing the role of the propanone chain length in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.